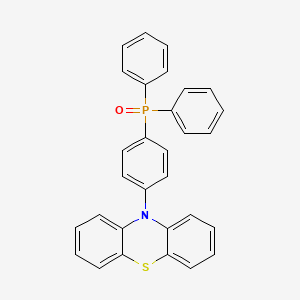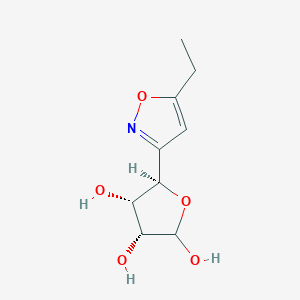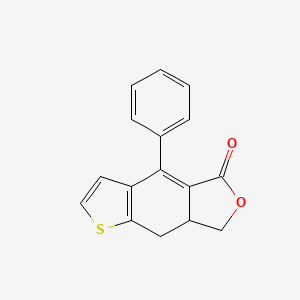
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the benzofuran moiety: This step may involve the use of phenolic compounds and appropriate catalysts.
Addition of the phenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and may have similar chemical properties.
Thieno derivatives: Compounds containing the thieno ring may exhibit similar reactivity.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, similar to the target compound.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.
Propiedades
Número CAS |
3216-46-4 |
|---|---|
Fórmula molecular |
C16H12O2S |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
4-phenyl-7a,8-dihydro-7H-thieno[2,3-f][2]benzofuran-5-one |
InChI |
InChI=1S/C16H12O2S/c17-16-15-11(9-18-16)8-13-12(6-7-19-13)14(15)10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
Clave InChI |
UJKSTKDOTCCTAS-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC(=O)C2=C(C3=C1SC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




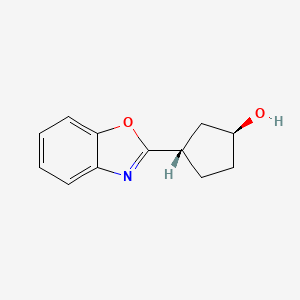
![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)

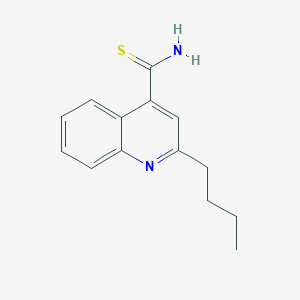
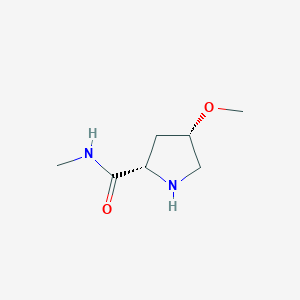
![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

